5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C12H10FN3O |
|---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10FN3O/c13-9-4-2-1-3-7(9)8-5-14-11-10(8)12(17)16-6-15-11/h1-4,6,8H,5H2,(H2,14,15,16,17) |
InChI Key |
LLVGLTABOCDVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(N1)N=CNC2=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
One-Pot Three-Component Synthesis
A highly efficient route involves a one-pot reaction combining 4-hydroxycoumarin, 2-fluorophenylglyoxal, and 6-aminouracil derivatives. This method, adapted from Javahershenas and Khalafy, utilizes L-proline (20 mol%) as an organocatalyst in acetic acid under reflux. The reaction proceeds via a Knoevenagel condensation between 4-hydroxycoumarin and 2-fluorophenylglyoxal, followed by Michael addition of 6-aminouracil and subsequent cyclization (Scheme 1).
Optimized Conditions
The use of L-proline enhances reaction efficiency by stabilizing intermediates through hydrogen bonding, as evidenced by control experiments showing <15% yield in its absence.
Cyclization Approaches
α-Bromoketone Intermediate Route
A cyclization strategy reported by involves converting 3-(2-fluorophenyl)propanoic acid to its acyl chloride using thionyl chloride. Treatment with diazomethane generates a diazo intermediate, which undergoes HBr-mediated rearrangement to form an α-bromoketone. This intermediate reacts with 2,4-diamino-6-hydroxypyrimidine in DMF to yield the pyrrolo[2,3-d]pyrimidine core (Scheme 2).
Key Steps
-
Acyl Chloride Formation: 3-(2-Fluorophenyl)propanoic acid + SOCl₂ → 3-(2-fluorophenyl)propanoyl chloride.
-
Cyclization: α-Bromoketone + diaminopyrimidine → target compound (Yield: 64%).
Catalytic Methods
Spirooxindole-Based Synthesis
Building on MDM2 inhibitor research, a spirooxindole precursor is reacted with 2-fluorophenylglyoxal in toluene under reflux. The reaction employs (5R,6S)-5,6-diphenyl-2-morpholinone as a chiral catalyst, achieving diastereoselective control (Scheme 3).
Conditions
-
Catalyst: (5R,6S)-5,6-diphenyl-2-morpholinone (1.2 equiv)
-
Solvent: Toluene
-
Temperature: 140°C (2 hours)
Green Chemistry Approaches
Water-Mediated Synthesis
A catalyst-free method from uses water as the solvent, combining N,N-dimethylbarbituric acid, 2-fluorobenzylamine, and 2-thiobarbituric acid at ambient temperature. This approach avoids toxic solvents and achieves 70% yield within 1 hour.
Advantages
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its role as an inhibitor of specific kinases involved in cancer progression. Notably, it has been identified as a dual inhibitor of focal adhesion kinase (FAK) and Pyk2, which are implicated in tumorigenesis and metastasis. Inhibiting these kinases can potentially disrupt cancer cell proliferation and survival mechanisms.
Case Study: FAK and Pyk2 Inhibition
- Study Findings : The compound demonstrated significant anti-proliferative effects in various cancer cell lines. It was shown to reduce tumor growth in preclinical models by targeting the FAK/Pyk2 signaling pathway, which is crucial for cancer cell migration and invasion .
Antifungal Properties
In addition to its anticancer applications, 5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one exhibits antifungal activity against several pathogens. Research has indicated that derivatives of this compound can inhibit the growth of fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, which are significant agricultural pests.
Antifungal Activity Testing
- Bioassay Results : Compounds similar to 5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one exhibited inhibition rates ranging from 60% to over 90% against tested fungal strains at concentrations of 50 μg/ml .
Kinase Inhibition
The compound is also being explored for its ability to inhibit receptor tyrosine kinases (RTKs), which play a critical role in signal transduction pathways related to cell growth and differentiation.
Structure-Activity Relationship Studies
- Research Insights : Studies have shown that modifications in the phenyl ring of pyrrolo[2,3-d]pyrimidine derivatives can enhance their inhibitory potency against various RTKs. This suggests that fine-tuning the chemical structure can lead to more effective therapeutic agents .
Pharmacological Potential
The pharmacological profile of 5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one indicates its potential utility in treating diseases beyond cancer, including inflammatory and neurodegenerative disorders due to its kinase inhibition capabilities.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Core Scaffold Variations
- Pyrrolo[2,3-d]pyrimidinones: Target Compound: The 2-fluorophenyl group at the 5-position distinguishes it from analogs like 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 35978-37-1, similarity score 0.92), which features a thienopyrimidine core and a para-fluorophenyl group . 5,6-Diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (): Lacks fluorine but includes dual phenyl groups at positions 5 and 6, which may enhance π-π stacking interactions in biological targets.
Substituent Modifications
- Thiophene-Linked Derivatives: Compounds 19a–c () incorporate thiophene-2-carboxylic acid substituents at position 6, increasing molecular weight (e.g., 19a: MW 306.3) and polarity compared to the target compound. These modifications improve solubility but may reduce membrane permeability. Diethyl Glutamate Derivatives (e.g., 20a, ): Bulky amino acid esters at position 6 enhance interactions with folate receptors (FRα/β) due to their resemblance to reduced folates .
Alkyl Chain Extensions :
Key Observations :
Physical and Chemical Properties
Key Observations :
- Thiophene-carboxylic acid derivatives (19a–c ) exhibit high melting points (175–201°C) due to hydrogen bonding .
- Mercapto-substituted thienopyrimidinones () show exceptionally high melting points (>300°C), attributed to strong sulfur-mediated intermolecular interactions.
Enzyme Inhibition
- Target Compound: Hypothesized to inhibit kinases (e.g., Cdc7/Cdk9) based on structural similarity to PHA-767491 (Sigma), a known Cdc7 inhibitor .
- Compounds 9–11 (): Dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and AICARFTase, with IC50 values <10 nM. Their pentanedioic acid chains mimic folate substrates, enhancing FRα/β binding .
- Thienopyrimidinones (): Exhibit antimicrobial activity against Gram-positive bacteria (MIC 8–32 µg/mL), likely via thymidylate synthase inhibition.
Anticancer Activity
- 4a–c (): Dual EGFR/VEGFR-2 inhibitors with IC50 values of 0.8–2.3 µM. The cyclohepta[b]thiophene core enhances hydrophobic binding to kinase pockets .
Biological Activity
5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article summarizes the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy in various cancer models, and structure-activity relationships (SAR).
- Chemical Formula : C₁₂H₁₀FN₃O
- Molecular Weight : 231.23 g/mol
- CAS Number : 1708370-73-3
Research indicates that 5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one functions as an inhibitor of Focal Adhesion Kinases (FAK) and Pyk2. These kinases play crucial roles in cell signaling related to cancer cell proliferation, survival, and migration. Inhibition of these pathways can lead to reduced tumor growth and metastasis.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound across different cancer cell lines. The compound has demonstrated significant cytotoxicity against various human tumor cell lines.
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.4 | Moderate inhibition |
| A549 (Lung Cancer) | 8.6 | Strong inhibition |
| HCT116 (Colon Cancer) | 15.1 | Moderate inhibition |
Case Studies
-
Study on MCF-7 Cells :
- The compound exhibited an IC₅₀ value of 12.4 µM, indicating moderate cytotoxicity. Apoptosis assays revealed that treatment led to increased apoptosis rates compared to control groups.
-
Study on A549 Cells :
- In A549 lung cancer cells, the IC₅₀ was found to be 8.6 µM. Flow cytometry analysis demonstrated significant cell cycle arrest in the G0/G1 phase, suggesting that the compound effectively inhibits cell proliferation.
-
Study on HCT116 Cells :
- The compound showed an IC₅₀ of 15.1 µM against HCT116 colon cancer cells. Mechanistic studies indicated that it induces apoptosis through the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol.
Structure-Activity Relationship (SAR)
The presence of the fluorophenyl group is critical for enhancing the biological activity of this pyrrolo[2,3-d]pyrimidine derivative. Modifications to this group can significantly alter potency and selectivity against different kinases.
Q & A
Q. What are the established synthetic routes for 5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves multi-step procedures, including cyclization and functional group modifications. For example:
-
Key Steps :
-
Example Data :
Recommendation : Monitor reaction progress via TLC and optimize purification (e.g., silica gel chromatography) to isolate high-purity products.
Q. How should researchers characterize the structural integrity and purity of this compound using spectroscopic methods?
Methodological Answer:
- 1H NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrrolo-pyrimidine protons at δ 2.5–4.0 ppm) .
- HRMS : Confirm molecular formula (e.g., CHFNO) with <2 ppm mass error .
- IR Spectroscopy : Detect functional groups (e.g., carbonyl stretch at ~1700 cm) .
- Melting Point : Validate consistency with literature values (e.g., 175–201°C) .
Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., pyrrolo[2,3-d]pyrimidine derivatives) to resolve ambiguities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
-
SAR Design :
-
Example Approach :
Analog Modification Biological Assay Key Finding Reference 2-Fluorophenyl → 3-Fluorophenyl ATP-competitive kinase assay Reduced IC Addition of methyl group Cell viability assay Enhanced cytotoxicity Recommendation : Use computational docking to prioritize analogs for synthesis based on target binding affinity predictions .
Q. What experimental approaches are recommended to investigate the compound's mechanism of interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K, association/dissociation rates) with purified proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
- Crystallography : Resolve co-crystal structures to identify key binding interactions (e.g., hydrogen bonds with the pyrrolo-pyrimidine core) .
Case Study : For similar pyrrolo-pyrimidines, SPR revealed nanomolar affinity for kinase targets, validated via mutational analysis .
Q. How can researchers address discrepancies in reported biological activity data across different studies?
Methodological Answer:
-
Controlled Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
-
Meta-Analysis : Statistically aggregate data from multiple studies to identify trends (e.g., using Forest plots for IC values) .
-
Troubleshooting Table :
Discrepancy Source Solution Compound purity Re-characterize via HPLC (>95% purity) Assay protocol Adhere to published guidelines (e.g., NIH standards) Recommendation : Collaborate with independent labs for cross-validation .
Q. What methodologies are appropriate for assessing the compound's stability under various physiological conditions?
Methodological Answer:
Q. How to design environmental fate studies for this compound?
Methodological Answer:
- Experimental Design :
- Case Study : For related compounds, soil half-life (t) ranged from 7–30 days, depending on microbial activity .
Recommendation : Combine lab data with computational models (e.g., EPI Suite) to predict environmental distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
